5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

5-Cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1421585-03-6, molecular formula C₁₇H₁₆N₂O₃S, MW 328.39 g/mol) is a fully synthetic small molecule belonging to the 5-cyclopropylisoxazole-3-carboxamide class. Its structure features an isoxazole core substituted at the 5-position with a cyclopropyl ring and at the 3-position with a tertiary carboxamide bearing both furan-2-ylmethyl and thiophen-3-ylmethyl appendages.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 1421585-03-6
Cat. No. B2819566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
CAS1421585-03-6
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4
InChIInChI=1S/C17H16N2O3S/c20-17(15-8-16(22-18-15)13-3-4-13)19(9-12-5-7-23-11-12)10-14-2-1-6-21-14/h1-2,5-8,11,13H,3-4,9-10H2
InChIKeyNPLRDBKOLFYEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1421585-03-6): Procurement-Relevant Structural and Class Profile


5-Cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1421585-03-6, molecular formula C₁₇H₁₆N₂O₃S, MW 328.39 g/mol) is a fully synthetic small molecule belonging to the 5-cyclopropylisoxazole-3-carboxamide class [1]. Its structure features an isoxazole core substituted at the 5-position with a cyclopropyl ring and at the 3-position with a tertiary carboxamide bearing both furan-2-ylmethyl and thiophen-3-ylmethyl appendages . The compound was designed within a broader synthetic program investigating furan- and thiophene-based oxazole, isoxazole, and isothiazole derivatives prepared via Van Leusen cycloaddition chemistry, where this scaffold demonstrated the feasibility of constructing poly-heteroaromatic architectures with good to excellent cyclization yields [2]. The cyclopropyl substituent at the isoxazole 5-position is a recognized medicinal chemistry tactic for modulating metabolic stability, lipophilicity, and conformational restriction relative to methyl, ethyl, or phenyl congeners [1].

Why In-Class Isoxazole-3-Carboxamide Analogs Cannot Simply Replace 5-Cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide


Within the isoxazole-3-carboxamide family, substitution at the 5-position of the isoxazole ring is a critical determinant of both physicochemical and pharmacological behavior. The cyclopropyl group on the target compound introduces distinct steric bulk, conformational rigidity, and electronic character compared to the closest commercially cataloged analogs bearing a 5-methyl group (CAS not individually assigned; cataloged as N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide) or a 5-phenyl group (CAS 1219914-24-5, also referred to as FIT-039) . The tertiary amide side chain—simultaneously substituted with both furan-2-ylmethyl and thiophen-3-ylmethyl—creates a sterically congested and conformationally constrained pharmacophore that differs fundamentally from simpler N-monoalkylated or N-aryl isoxazole-3-carboxamides, including the widely studied S1P₃ agonist CYM-5541 (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide, CAS 945128-26-7) . Even small changes in the heterocyclic appendages (e.g., thiophen-3-yl vs. thiophen-2-yl regiochemistry, or furan connectivity) are known to alter hydrogen-bonding networks and π-stacking interactions in isoxazole-based ligand-receptor systems, making generic substitution unreliable without empirical verification [1]. The quantitative evidence below details the specific differentiation dimensions that matter for scientific selection.

Quantitative Differentiation Evidence: 5-Cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Shift: Cyclopropyl vs. Methyl at Isoxazole 5-Position

The target compound differs from its closest cataloged analog—N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide—by a single substituent exchange at the isoxazole 5-position: cyclopropyl in place of methyl. This substitution increases the molecular weight from 302.35 to 328.39 g/mol (ΔMW = +26.04 g/mol, +8.6%) and introduces an sp³-rich strained ring that elevates the fraction of sp³-hybridized carbons (Fsp³), a metric associated with improved clinical developability . The cyclopropyl group is documented in medicinal chemistry literature to increase metabolic stability by blocking CYP450-mediated oxidation at the adjacent isoxazole C-4 position, while simultaneously reducing N-dealkylation susceptibility of the tertiary amide side chain relative to smaller alkyl substituents [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Electronic and Steric Differentiation at Isoxazole C-5: Cyclopropyl vs. Phenyl (FIT-039) Substitution

The 5-phenyl analog N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1219914-24-5, FIT-039) has reported CDK9/cyclin T1 inhibitory activity with an IC₅₀ of 5.8 µM and antiviral activity against HSV-1 with an EC₅₀ of 0.69 µM, while also being described as an ATP-competitive CDK9 inhibitor . Replacement of the planar, electron-rich phenyl ring with the non-aromatic, electron-donating cyclopropyl group in the target compound fundamentally alters the electronic environment of the isoxazole core and eliminates the extended π-stacking surface available to the phenyl analog. This structural divergence predicts distinct target engagement profiles [1]. The molecular weight difference (328.39 vs. 364.42 g/mol; ΔMW = -36.03 g/mol, -9.9%) also positions the target compound in a more favorable property space for central nervous system penetration should that be relevant to the research application [2].

Kinase Inhibition Antiviral Research CDK9

Synthetic Accessibility and Scaffold Diversification Potential via Van Leusen Chemistry

The target compound's isoxazole core architecture is directly accessible through the Van Leusen reaction (tosylmethyl isocyanide cycloaddition), a methodology validated for furan- and thiophene-containing oxazole, isoxazole, and isothiazole systems by Civcir et al. (2016) [1]. In that study, isoxazole derivatives structurally related to the target compound (compounds 5 and 6 in the original publication) were obtained via treatment of acetyl-containing furan or thiophene precursors with dimethylformamide dimethyl acetal followed by hydroxylamine hydrochloride cyclization, achieving good to excellent yields [1]. This established synthetic route contrasts with the multi-step Suzuki or Stille coupling strategies often required for 5-aryl isoxazole analogs such as FIT-039, potentially offering simpler scale-up and diversification for combinatorial library construction [2].

Synthetic Methodology Heterocyclic Chemistry Library Synthesis

Patent-Class Positioning: Isoxazole-3-Carboxamide Series for Hearing Loss and Balance Disorders

The compound falls within the Markush structure of US Patent US10428029B2 (Novartis AG), which claims isoxazole carboxamide compounds of Formula (I) for treating hearing loss or balance disorders [1]. Within this patent family, compounds bearing a 5-cyclopropyl substituent on the isoxazole core are explicitly enumerated among preferred embodiments, and numerous exemplified compounds with this substructure demonstrated activity in promoting hair cell regeneration or protecting against aminoglycoside-induced ototoxicity in cellular assays [1]. While no specific biological data for the exact target compound are disclosed in the patent, its structural conformity to the claimed genus—including the 5-cyclopropylisoxazole-3-carboxamide core and heteroaryl-methyl tertiary amide side chain—places it within the most heavily exemplified chemical space of this therapeutic program, distinguishing it from isoxazole carboxamides designed for alternative indications (e.g., TRPV1 antagonism, S1P receptor modulation, or herbicidal use) [2].

Hearing Loss Inner Ear Therapeutics Drug Discovery

Research and Industrial Application Scenarios for 5-Cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1421585-03-6)


Inner Ear Hair Cell Protection and Regeneration Research (Hearing Loss Drug Discovery)

The compound's structural conformity to the Markush genus claimed in US10428029B2 positions it as a candidate chemical probe for hearing loss and balance disorder research programs [1]. The patent family extensively exemplifies 5-cyclopropylisoxazole-3-carboxamides with diverse amine side chains for promoting hair cell survival and regeneration, making this compound a relevant tool for target validation and phenotypic screening in cochlear explant or zebrafish lateral line models. Researchers should verify that the specific furan-2-ylmethyl and thiophen-3-ylmethyl N-substituents are compatible with their assay systems, as no compound-specific biological data are publicly available [1].

Structure-Activity Relationship (SAR) Expansion Around the Isoxazole 5-Position: Cyclopropyl vs. Aryl Chemotypes

This compound serves as a key cyclopropyl-bearing comparator for SAR studies against the 5-phenyl analog FIT-039 (CAS 1219914-24-5), which has documented CDK9 inhibitory activity (IC₅₀ = 5.8 µM) and anti-HSV-1 efficacy (EC₅₀ = 0.69 µM) . Systematic replacement of the phenyl ring with cyclopropyl eliminates π-stacking potential and reduces molecular weight by ~10%, enabling researchers to probe whether CDK9 inhibition or antiviral activity is retained, enhanced, or abrogated. This head-to-head comparison can illuminate the pharmacophoric role of the isoxazole 5-substituent in kinase engagement [2].

Focused Heterocyclic Library Synthesis via Van Leusen Chemistry

The target compound exemplifies a scaffold accessible through the Van Leusen oxazole/isoxazole synthesis methodology validated by Civcir et al. (2016) for furan- and thiophene-containing heterocyclic systems [2]. Procurement of this compound can serve as an authentic standard or building block for laboratories synthesizing focused libraries of poly-heteroaromatic isoxazole-3-carboxamides. The established synthetic route avoids precious metal catalysis, potentially offering cost and scalability advantages over 5-aryl analogs that require Suzuki or Stille coupling steps [2][3].

Metabolic Stability Profiling of Cyclopropyl-Containing Isoxazole Carboxamides

The cyclopropyl group at the isoxazole 5-position is a recognized structural alert for altered CYP450 metabolism relative to methyl or unsubstituted analogs [4]. This compound can be employed in comparative microsomal stability assays (human or rodent liver microsomes) alongside its 5-methyl and 5-phenyl congeners to empirically quantify the metabolic advantage or liability conferred by the cyclopropyl ring in the context of the furan-2-ylmethyl/thiophen-3-ylmethyl tertiary amide side chain. Such data would directly inform lead optimization decisions for programs advancing isoxazole carboxamide series toward in vivo studies.

Quote Request

Request a Quote for 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.